molecular formula C26H29N3O3S B11321868 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11321868
M. Wt: 463.6 g/mol
InChI Key: CQDUVENKJDMHQY-UHFFFAOYSA-N
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Description

4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that features a unique combination of indole and phthalazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of indole and phthalazinone moieties in 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

4-[3-(2,3-dihydroindol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C26H29N3O3S/c1-3-18-13-14-20(25-21-10-6-7-11-22(21)26(30)28(4-2)27-25)17-24(18)33(31,32)29-16-15-19-9-5-8-12-23(19)29/h5,8-9,12-14,17H,3-4,6-7,10-11,15-16H2,1-2H3

InChI Key

CQDUVENKJDMHQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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